molecular formula C6H9NO2 B12884264 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one CAS No. 29871-84-9

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one

Cat. No.: B12884264
CAS No.: 29871-84-9
M. Wt: 127.14 g/mol
InChI Key: PESMREVKWHMYGV-UHFFFAOYSA-N
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Description

3-Isopropylisoxazol-5(2H)-one is an organic compound with the molecular formula C6H9NO It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for approximately 2.5 hours. The resulting product is then extracted and purified to obtain the desired isoxazole compound .

Industrial Production Methods: Industrial production of 3-Isopropylisoxazol-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Isopropylisoxazol-5(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3-Isopropylisoxazol-5-amine
  • 3-Isopropylisoxazol-5-ylmethylamine

Comparison: Compared to similar compounds, 3-Isopropylisoxazol-5(2H)-one exhibits unique chemical reactivity and stability. Its isoxazole ring structure provides distinct electronic properties, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities set it apart from other isoxazole derivatives, highlighting its significance in medicinal chemistry .

Properties

CAS No.

29871-84-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-propan-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3

InChI Key

PESMREVKWHMYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)ON1

Origin of Product

United States

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